molecular formula C12H11FN2O B7795573 2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile

2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile

Cat. No.: B7795573
M. Wt: 218.23 g/mol
InChI Key: VPGVIOPQYFIUQQ-NTMALXAHSA-N
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Description

2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile is an organic compound that features a fluorobenzoyl group attached to an acrylonitrile moiety with a dimethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile typically involves the reaction of 4-fluorobenzoyl chloride with dimethylaminoacetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The fluorobenzoyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives of the acrylonitrile moiety.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted fluorobenzoyl derivatives.

Scientific Research Applications

2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to these targets, while the acrylonitrile moiety may participate in covalent bonding with nucleophilic sites on the target molecules. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoyl chloride: A precursor in the synthesis of various fluorobenzoyl derivatives.

    Methyl 2-[(4-fluorobenzoyl)amino]benzoate: Another fluorobenzoyl-containing compound with different functional groups.

Properties

IUPAC Name

(Z)-3-(dimethylamino)-2-(4-fluorobenzoyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-15(2)8-10(7-14)12(16)9-3-5-11(13)6-4-9/h3-6,8H,1-2H3/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGVIOPQYFIUQQ-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C#N)\C(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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